molecular formula C17H17N3O5S B2591011 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309341-88-4

4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2591011
CAS No.: 2309341-88-4
M. Wt: 375.4
InChI Key: ZFOCASKTUSIZKB-UHFFFAOYSA-N
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Description

4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a piperazin-2-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Propanoyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Piperazin-2-one: The final step involves the coupling of the thiazole derivative with piperazin-2-one, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Biological Studies: It can be used as a probe to study the interactions of benzo[d][1,3]dioxole and thiazole-containing compounds with biological macromolecules.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the thiazole ring could form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Benzo[d][1,3]dioxol-5-yloxy)acetyl)-1-(thiazol-2-yl)piperazin-2-one: Similar structure but with an acetyl group instead of a propanoyl group.

    4-(2-(Benzo[d][1,3]dioxol-5-yloxy)butanoyl)-1-(thiazol-2-yl)piperazin-2-one: Similar structure but with a butanoyl group instead of a propanoyl group.

    4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperidine-2-one: Similar structure but with a piperidine ring instead of a piperazin-2-one core.

Uniqueness

The uniqueness of 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the benzo[d][1,3]dioxole and thiazole rings in a single molecule provides a versatile scaffold for drug design and development.

This compound’s potential for diverse chemical modifications and biological interactions makes it a valuable subject for further research in various scientific fields.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(25-12-2-3-13-14(8-12)24-10-23-13)16(22)19-5-6-20(15(21)9-19)17-18-4-7-26-17/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOCASKTUSIZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)C2=NC=CS2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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